2-Amino-4,5-dichlorophenol
Overview
Description
2-Amino-4,5-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 and is a solid powder at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Amino-4,5-dichlorophenol consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with two chlorine atoms and one amino group . The InChI code for this compound is 1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .
Physical And Chemical Properties Analysis
2-Amino-4,5-dichlorophenol is a solid powder at ambient temperature . It has a molecular weight of 178.02 and a boiling point of 170-175°C .
Scientific Research Applications
In Vitro Toxicity in Renal Cortical Slices
Valentovic et al. (2002) investigated the in vitro toxicity of 2-Amino-4,5-dichlorophenol (2A45CP) in renal cortical slices from rats. The study revealed that 2A45CP caused a concentration and time-dependent increase in lactate dehydrogenase leakage, indicating direct toxicity to renal cortical slices. The research suggested that the cytotoxicity of 2A45CP is partially mediated by a reactive intermediate (Valentovic et al., 2002).
Detection in Industrial Exposure
Pagnotto and Walkley (1965) focused on the measurement of 2,5-dichlorophenol in urine as a metabolite of p-dichlorobenzene, relevant in industrial exposures to p-dichlorobenzene. This study highlights the significance of 2,5-dichlorophenol as an indicator in occupational health (Pagnotto & Walkley, 1965).
Catalytic Hydrolysis of Sodium Borohydride
Kılınç, Sahin, and Saka (2017) utilized a variant of 2-amino-4,5-dichlorophenol in a study exploring the synthesis of a nickel-based complex catalyst for hydrogen production from the hydrolysis of sodium borohydride. This research offers insights into the potential industrial applications of modified 2-amino-4,5-dichlorophenol derivatives in energy production (Kılınç et al., 2017).
Environmental Remediation
Zhou et al. (2014) conducted a study on the removal of 2,4-dichlorophenol from contaminated soil using a Fenton-like system, showcasing an environmental application of dichlorophenol variants in soil remediation (Zhou et al., 2014).
Biosensing Applications
Sun, Wang, and Liu (2012) explored the interactions between 2,4-dichlorophenol and myoglobin, proposing the potential use of this interaction in biosensing applications, particularly for detecting chlorophenols (Sun, Wang, & Liu, 2012).
Bioremediation of Pollutants
A study by Goskonda, Catallo, and Junk (2002) on the sonochemical degradation of aromatic organic pollutants, including 2-amino-4,6-dinitrotoluene, provides insights into the potential for using sonochemical methods in the bioremediation of pollutants related to dichlorophenol compounds (Goskonda, Catallo, & Junk, 2002).
Biosurfactant in Environmental Clean-up
Research by Christopher et al. (2021) on the use of biosurfactants in the removal of dichlorophenol from water and soil highlights another approach for environmental remediation involving dichlorophenol variants (Christopher et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-amino-4,5-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBWGFLURLRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182643 | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dichlorophenol | |
CAS RN |
28443-57-4 | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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